6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine
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Overview
Description
6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions .
Another method involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with ethylamine hydrochloride . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.
Scientific Research Applications
6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to certain receptors or enzymes, leading to modulation of their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine can be compared with other similar compounds, such as:
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and an amine group, but differs in the position of these groups on the pyridine ring.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: This compound features two pyridine rings with trifluoromethyl groups, making it a bidentate ligand with unique properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9F3N2 |
---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(16)17-10/h1-7H,(H2,16,17) |
InChI Key |
XLQIRILQEGEIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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